molecular formula C10H11N3O2 B2426977 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine CAS No. 1092341-51-9

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B2426977
CAS No.: 1092341-51-9
M. Wt: 205.217
InChI Key: GULCJKRGLRTTRF-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as sodium hypochlorite, to yield the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the ethoxyphenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine
  • 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
  • 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Uniqueness

5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)13-15-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULCJKRGLRTTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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